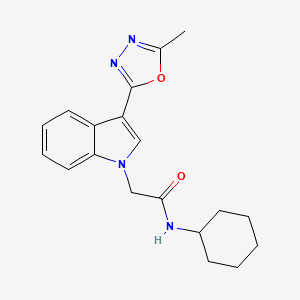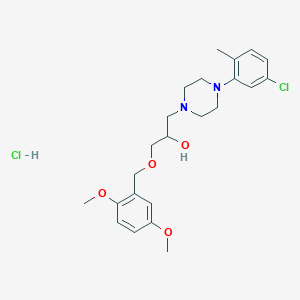
1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of “S, S’-Bis (1-phenyl-1H-tetrazol-5-yl) dithiocarbonate” involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes . The reaction yields trans-1,2-disubstituted alkenes when potassium or sodium hexamethyldisilazide is used as a base and 1,2-dimethoxyethane is used as a solvent .Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For example, the molecular formula of “1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride” is C11H15ClN6, with a molecular weight of 266.73 .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be diverse. For instance, the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes gives good yields and stereoselectivity of trans-1,2-disubstituted alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, the molecular formula of “1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride” is C11H15ClN6, with a molecular weight of 266.73 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been investigated for its potential as a drug candidate. Researchers explore its pharmacological properties, such as receptor binding affinity, metabolic stability, and toxicity. It may serve as a scaffold for designing novel drugs targeting specific diseases, including cardiovascular disorders, cancer, or neurological conditions .
Proteomics Research
This compound has relevance in proteomics studies. Scientists use it to probe protein-protein interactions, enzymatic activity, and post-translational modifications. Its unique chemical structure allows for specific labeling or modification of proteins, aiding in the identification and characterization of cellular processes .
Chemical Biology
In chemical biology, 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine serves as a valuable tool. Researchers employ it to study cellular pathways, protein function, and signal transduction. Its sulfonamide group and tetrazole moiety contribute to its versatility in biological assays .
Coordination Chemistry
The piperazine backbone of this compound can coordinate with metal ions, making it relevant in coordination chemistry. Scientists explore its metal-binding properties, potentially leading to the development of metal-based therapeutic agents or catalysts .
Organic Synthesis
1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules, such as heterocycles or bioactive compounds. Its sulfonyl and tetrazole functionalities enable diverse synthetic routes .
Novel Reactions
Researchers have discovered novel reactions involving this compound. For instance, S, S’-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate (a derivative of this compound) was synthesized and characterized. Such reactions expand our understanding of chemical transformations and may lead to innovative synthetic methodologies .
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-2-23(21,22)19-10-8-18(9-11-19)12-14-15-16-17-20(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIMLSFOTUBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2792983.png)



![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)
![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)
![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)
![3-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)


![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)
